Vogeloside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24O10 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3R,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
RAYZRCGMIDUTKS-IZDXNTEMSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |
Origin of Product |
United States |
Occurrence, Distribution, and Isolation Methodologies of Vogeloside in Biological Systems
Plant Sources and Chemotaxonomic Significance of Vogeloside (B593598)
The occurrence of this compound in specific plant taxa can hold chemotaxonomic significance, providing insights into the biochemical relationships between different species.
Isolation from Tephrosia Species
This compound was notably isolated from the seeds of Tephrosia vogelii Hook. thieme-connect.comitb.ac.idinsaindia.res.inuac.bj Tephrosia vogelii is a flowering plant species native to tropical and southern Africa and the Comoros, and is also found in tropical America, South, and Southeast Asia. kew.orgwikipedia.org It is a soft, woody herb or small tree. wikipedia.org Early research identified this compound as a glycoside of the anthoxanthin vogeletin, with L-arabinose and likely L-rhamnose as the sugar components, present as a biose unit attached to the aglycone's 3-hydroxyl group. thieme-connect.com
Occurrence in Lonicera Species (e.g., Lonicera japonica)
This compound, including its epimer 7-epi-vogeloside, has been isolated from Lonicera japonica Thunb., commonly known as Japanese honeysuckle. medchemexpress.combioscience.co.ukresearchgate.netchemondis.comnih.gov Lonicera japonica is a widely used traditional edible-medicinal herb. vellmanherbs.com this compound has also been reported in other Lonicera species such as Lonicera macrantha and Lonicera confusa. nih.gov
Identification in Anthocleista Species
This compound has been identified in Anthocleista vogelii Planch. scite.aithieme-connect.comcapes.gov.brprota4u.org Anthocleista is a genus comprising 14 species distributed in tropical Africa, Madagascar, and the Comoros. prota4u.orgkew.orgresearchgate.net Anthocleista vogelii is found from Sierra Leone east to Kenya and south to Zambia and Angola. prota4u.org Studies on the leaves and roots of Anthocleista vogelii have led to the isolation of this compound alongside other secoiridoid glucosides like secologanic acid and sweroside (B190387). scite.aithieme-connect.comcapes.gov.brprota4u.org The presence of this compound, secologanic acid, and sweroside, along with xanthones, has been noted in A. vogelii. researchgate.net Chemotaxonomic studies examining leaf alkanes have indicated a probable closeness between A. djalonensis and A. vogelii. researchgate.net
Presence in Symphoricarpos Species
This compound has been found in Symphoricarpos orbiculatus, also known as coralberry or Indian currant. nih.govresearchgate.netresearcher.life It has also been isolated from the fruit of Symphoricarpos albus (L.) Blake, the common snowberry. researchgate.net Symphoricarpos orbiculatus has shown potential as a botanical herbicide, with iridoids, including this compound, identified as main active ingredients. nih.govresearchgate.netresearcher.life
Detection in Hydrangea Species and other Genera
This compound and its analogues, such as n-butyl this compound and n-butyl epi-vogeloside, have been isolated from the leaves of Hydrangea macrophylla subsp. serrata. biocrick.comspringermedizin.de this compound has also been isolated from the flowers of Hydrangea macrophylla var. thunbergii. researchgate.net Hydrangea macrophylla is a common species of hydrangea. ngb.org The genus Hydrangea is native to both Asia and the Americas and includes over twenty species. ngb.org 7-epi-Vogeloside has been reported in Hydrangea chinensis. nih.gov this compound has also been detected in Plantago species. googleapis.com
Here is a table summarizing the plant sources of this compound:
| Genus | Species (Examples) | Plant Parts Mentioned |
| Tephrosia | T. vogelii | Seeds thieme-connect.comitb.ac.id |
| Lonicera | L. japonica, L. macrantha, L. confusa | Aerial parts researchgate.net, Flowers and buds nih.gov, Whole plant vellmanherbs.com |
| Anthocleista | A. vogelii | Leaves, Roots scite.aithieme-connect.comcapes.gov.br |
| Symphoricarpos | S. orbiculatus, S. albus | Whole plant nih.govresearchgate.net, Fruit researchgate.net |
| Hydrangea | H. macrophylla subsp. serrata, H. macrophylla var. thunbergii, H. chinensis | Leaves biocrick.comspringermedizin.de, Flowers researchgate.net, Whole plant nih.gov |
| Plantago | Plantago species | Not specified googleapis.com |
Advanced Phytochemical Isolation Techniques for this compound and its Analogues
The isolation of this compound and other iridoid glycosides from plant matrices typically involves a series of phytochemical techniques aimed at extracting, fractionating, and purifying these compounds. General methods for isolating glycosides from crude extracts include fractional solubility, fractional crystallization, and various chromatographic methods. scispace.com
Chromatographic techniques are widely employed for the isolation and purification of iridoid glycosides. These include thin layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC). scispace.comuobaghdad.edu.iq Medium pressure liquid chromatography (MPLC) on a reversed phase cartridge has also been used for the separation of iridoid glycosides. nih.gov Silica (B1680970) gel column chromatography is a common technique for separating constituents from plant extracts. redalyc.org Preparative TLC using silica gel plates is also utilized for the isolation of iridoid glycosides.
Specific examples of isolation procedures involving this compound and its analogues from different plant sources illustrate these techniques. For instance, isolation from Symphoricarpos orbiculatus involved bioassay-guided isolation, suggesting a process where fractions are tested for activity to guide further purification. nih.govresearchgate.net Isolation from Hydrangea macrophylla subsp. serrata involved separating secoiridoid glycosides, including n-butyl this compound and n-butyl epi-vogeloside, using spectral data for structure elucidation. biocrick.comspringermedizin.de The isolation of this compound from Hydrangea macrophylla involved various isolation methods such as silica gel, ODS, and HPLC column chromatography, with structures determined by spectral data including 1H-NMR, 13C-NMR, and MS. tiprpress.com
Extraction methods are the initial step in obtaining crude plant extracts rich in phytochemicals. Commonly used extraction techniques include maceration, infusion, percolation, decoction, Soxhlet extraction, supercritical fluid extraction, and microwave-assisted extraction. scispace.com The choice of solvent is crucial and depends on the nature of the phytoconstituents being targeted. scispace.com For iridoid glycosides, solvents like ethanol (B145695) and methanol (B129727) have been used. nih.gov
After extraction, various analytical techniques are used for the identification and structural elucidation of isolated compounds. These include spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectroscopy (MS), as well as techniques like TLC and HPLC for monitoring and identification. researchgate.netresearchgate.netuobaghdad.edu.iqredalyc.orgtiprpress.com
| Technique | Application in this compound Isolation | References |
| Fractional Solubility | General method for glycoside isolation | scispace.com |
| Fractional Crystallization | General method for glycoside isolation | scispace.com |
| Thin Layer Chromatography (TLC) | Separation, monitoring fractions, preliminary identification | scispace.comuobaghdad.edu.iqredalyc.org |
| Column Chromatography | Separation and purification of compounds | scispace.comredalyc.orgtiprpress.com |
| High-Performance Liquid Chromatography (HPLC) | Identification and analysis, separation and purification | uobaghdad.edu.iqtiprpress.com |
| Medium Pressure Liquid Chromatography (MPLC) | Separation of iridoid glycosides | nih.gov |
| Spectroscopic Methods (NMR, MS) | Structure elucidation of isolated compounds | researchgate.netresearchgate.nettiprpress.com |
| Extraction (Maceration, etc.) | Initial step to obtain crude plant extracts | scispace.com |
Extraction Methodologies in Natural Product Research
The initial step in obtaining this compound from plant material involves extraction, a process aimed at separating the target compound from the complex plant matrix. Various methods are employed in natural product research for this purpose, ranging from traditional techniques to more modern, efficient approaches.
Common extraction methods include maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. mdpi.comnih.govencyclopedia.pub More contemporary techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also utilized, offering advantages like reduced extraction time and solvent consumption while potentially enhancing extraction efficiency. mdpi.comencyclopedia.pubchemmethod.com Solvents play a crucial role in the extraction process, with choices often depending on the polarity of the target compounds. For this compound, given its glycosidic nature, polar solvents or mixtures are typically employed. For instance, extraction of Pterocarpus santalinoides leaves, in a study involving bioassay-guided fractionation, was performed using 80% methanol by maceration. nih.gov Another study on Chelonanthus alatus utilized 96% ethylic alcohol at room temperature with ultrasonic assistance. redalyc.org Extraction of Lonicera japonica samples for chromatographic analysis has involved 50% methanol through sonication. mdpi.com
The selection of an appropriate extraction method and solvent is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds and preventing degradation.
Chromatographic Separation Strategies for this compound Enrichment
Following extraction, chromatographic separation techniques are essential for enriching and isolating this compound from the crude extract. These methods exploit the differences in physical and chemical properties of the compounds in the mixture to achieve separation.
A variety of chromatographic techniques are applicable to the separation of iridoids and secoiridoids like this compound. These include open-column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC). redalyc.orgresearchgate.netnih.govrsc.orgmdpi.comresearchgate.netbrunel.ac.ukdokumen.pub
HPLC is a widely used technique for the analysis and purification of this compound. Studies have reported using C18 analytical columns with mobile phases consisting of mixtures of water (often acidified with formic acid or acetic acid) and organic solvents like acetonitrile (B52724) or methanol. researchgate.netmdpi.comrsc.orgmdpi.com For example, one HPLC method for analyzing compounds including 7-epi-vogeloside in Flos Lonicerae used a C18 column with an isocratic mobile phase of methanol-water (30:70, v/v) containing 0.5% acetic acid. researchgate.net Another HPLC-UV method for analyzing Yinhua Pinggan Granule which contains this compound, employed an MG II column with an acetonitrile-water system, with the addition of 0.1% or 0.5% formic acid to improve ionization and peak shape. mdpi.com UPLC systems with C18 columns and mobile phases of acetonitrile and 0.1% formic acid have also been used for chromatographic separation in studies involving 7-epi-vogeloside. mdpi.com
Countercurrent chromatography techniques, such as HSCCC, offer an alternative for preparative separation without a solid stationary phase, which can be advantageous for polar compounds like iridoids that might adsorb strongly to solid supports. researchgate.netbrunel.ac.uk Solvent systems composed of various ratios of immiscible solvents like chloroform, methanol, and water have been used for the separation of iridoids and secoiridoids. researchgate.net
The optimization of chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detection wavelength, is crucial for achieving effective separation and purification of this compound.
Bioassay-Guided Fractionation for Active this compound Constituents
Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from natural extracts. This approach involves the stepwise separation of a crude extract into fractions, followed by testing each fraction for the desired biological activity. dntb.gov.uaresearchgate.netnih.gov Active fractions are then further separated and re-assayed until pure, active compounds are isolated. researchgate.net
This methodology has been applied in the search for bioactive constituents from plants containing this compound. For instance, bioassay-guided fractionation of Acicarpha tribuloides Juss. led to the isolation of known secoiridoid glycosides, including secologanic acid and this compound. This indicates that this compound itself can be an active compound or be present in active fractions. The process typically involves initial extraction, followed by various chromatographic steps (like column chromatography, TLC, or HPLC) to separate the extract into fractions. nih.gov Each fraction is then subjected to a relevant biological assay to determine its activity. The most active fractions are selected for further, more refined separation techniques until pure compounds are obtained and their activity confirmed. researchgate.netnih.gov This iterative process ensures that the isolation efforts are directed towards the compounds responsible for the observed biological effect.
Bioassay-guided fractionation is particularly valuable when the specific active compound within a complex extract is unknown, allowing researchers to efficiently pinpoint and isolate the constituents with the desired properties, such as the inhibition of nitric oxide production, which has been associated with this compound. glpbio.com
Biosynthetic Pathways and Metabolic Interconnections of Vogeloside
Elucidation of Precursor Compounds in Vogeloside (B593598) Biosynthesis
This compound is a secoiridoid glycoside, and its biosynthesis is linked to the iridoid/secoiridoid pathway. researchgate.net The pathway originates from geranyl pyrophosphate (GPP). wikipedia.org Loganin (B1675030) and secologanin (B1681713) are key intermediates in the biosynthesis of many iridoid and secoiridoid glycosides. researchgate.netresearchgate.net Studies suggest that iridoids derived from loganin or secologanin can serve as chemotaxonomic markers for the Caprifoliaceae family, which includes Lonicera species where this compound is found. researchgate.net
Enzymatic Transformations and Key Intermediates in Iridoid/Secoiridoid Pathway Leading to this compound
The iridoid/secoiridoid pathway involves a series of enzymatic transformations starting from geranyl pyrophosphate. wikipedia.org This pathway leads to the formation of cyclic iridoids, which can then undergo further modifications, including cleavage of the cyclopentane (B165970) ring to form secoiridoids like secologanin. mdpi.com Most iridoids are present as 1-O-glucosides, indicating a glucosylation step in the pathway. researchgate.net
Role of Secologanin in this compound Biosynthesis
Secologanin is a crucial intermediate in the biosynthesis of many secoiridoids and monoterpenoid indole (B1671886) alkaloids. wikipedia.orglipidmaps.org It is synthesized from loganin through the action of the enzyme secologanin synthase. wikipedia.orglipidmaps.org Secologanin serves as a biological precursor for various compounds, including those in the ipecac and terpene indole alkaloid series. wikipedia.orgresearchgate.netlipidmaps.org While the direct conversion of secologanin specifically to this compound is not explicitly detailed in the provided snippets, its central role in the secoiridoid pathway suggests it is a likely precursor or is closely related to the precursors of this compound. researchgate.netresearchgate.net Secologanin itself is a secoiridoid glycoside. nih.gov
Investigation of Specific Enzymes and Genes Involved in this compound Formation
The biosynthesis of iridoids and secoiridoids involves a cascade of enzymatic reactions. nih.govnih.gov While the complete set of specific enzymes and genes directly responsible for this compound formation may still be under investigation, research into the broader iridoid and secoiridoid pathways has identified key enzymes. For example, secologanin synthase (CYP72A1) is a cytochrome P450 enzyme responsible for the formation of secologanin from loganin. wikipedia.orglipidmaps.org Studies utilizing techniques like RNA interference (RNAi) and gene co-expression analysis are being employed to identify genes and enzymes involved in the biosynthesis of compounds like this compound in plants such as Tripterygium wilfordii. researchgate.netresearchgate.net The understanding of enzyme function and gene expression is crucial for elucidating these complex pathways. encyclopedie-environnement.orgebsco.comnih.gov
Influence of Environmental and Biological Factors on this compound Accumulation
The accumulation of secondary metabolites in plants, including this compound, can be significantly influenced by environmental and biological factors. d-nb.info These factors can impact plant metabolic pathways and the regulation of biosynthetic genes. d-nb.infonih.gov
Impact of Stress Conditions on Plant Metabolic Pathways (e.g., Salt Stress)
Environmental stresses, such as salt stress, can significantly affect the metabolic profiles of medicinal plants. d-nb.infonih.gov Studies on Lonicera japonica, a plant known to contain this compound, have shown that salt stress can disturb various metabolic pathways, including the monoterpenoid biosynthesis pathway, which is linked to iridoid production. nih.gov Research indicates that low levels of salt stress can lead to an increase in the levels of certain metabolites, including loganin, swertiamarine, secologanin, and this compound. nih.gov This suggests that moderate salt stress might induce the accumulation of this compound in Lonicera japonica. nih.gov
Table 1: Impact of Salt Stress on Select Metabolite Levels in Lonicera japonica nih.gov
| Metabolite | Fold Change (Low Salt Stress) |
| Loganin | 1.81 |
| Swertiamarine | 1.04 |
| This compound | 3.87 |
| Secologanin | 1.05 |
Note: Data extracted from a study on the metabolic changes of Lonicerae Japonicae Flos under different salt stresses. Low salt stress refers to 100 mM treatment. nih.gov
Regulation of Biosynthetic Genes Affecting this compound Production
The accumulation and synthesis of plant metabolites are a result of the interaction between endogenous genes and exogenous environmental factors. nih.gov Environmental changes can impact gene expression, and the regulation of biosynthetic genes plays a key role in controlling the production of secondary metabolites like this compound. encyclopedie-environnement.orgnih.gov While specific details on the genes regulating this compound production are limited in the provided information, research in related pathways highlights the importance of gene regulation in determining the levels of iridoids and secoiridoids. researchgate.netebsco.comnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Vogeloside
Methodological Approaches for Definitive Structural Determination of Vogeloside (B593598)
The definitive structural determination of complex natural products like this compound relies on a combination of advanced spectroscopic techniques. These methods provide complementary information regarding the molecular formula, connectivity of atoms, functional groups, and three-dimensional arrangement.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei. Studies on this compound and related secoiridoid glucosides have extensively utilized NMR techniques, including ¹H and ¹³C NMR spectroscopy. pharm.or.jpresearchgate.netresearchgate.netclockss.orgacs.orgresearchgate.netebi.ac.uk Analysis of ¹H NMR spectra provides information on the types of protons present, their chemical environments (indicated by chemical shifts), and their coupling interactions with neighboring protons (revealed by splitting patterns and coupling constants). pharm.or.jpclockss.org ¹³C NMR spectroscopy, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps identify different types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts. pharm.or.jpclockss.org
Further insights into the connectivity and spatial relationships within the this compound molecule are obtained through two-dimensional (2D) NMR experiments. These include ¹H-¹H Correlation Spectroscopy (COSY), which identifies coupled protons; Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with the carbons to which they are directly attached; and Heteronuclear Multiple Bond Correlation (HMBC), which reveals correlations between protons and carbons separated by two or three bonds. pharm.or.jpclockss.org Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly bonded. pharm.or.jpclockss.org Comparison of NMR data with known secoiridoid glucosides, such as sweroside (B190387) and epi-vogeloside, is a common approach in the structural elucidation process. pharm.or.jp
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass Spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as providing information about its structural fragments. High-resolution MS measurements can confirm the molecular formula, which for this compound is C₁₇H₂₄O₁₀. nih.govnih.govnih.gov The exact mass of this compound has been computed to be 388.13694696 Da. nih.govnih.gov
Various MS methods, including Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), have been applied to analyze the chemical constituents of plant extracts containing this compound. nih.govcjnmcpu.commdpi.com These techniques allow for the detection and characterization of this compound based on its specific mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) and fragmentation pattern. nih.govcjnmcpu.commdpi.com The fragmentation ions observed in MS/MS spectra provide clues about the substructures present in the molecule, such as the loss of glucose or other moieties. cjnmcpu.commdpi.com For example, characteristic fragment ions have been observed in the MS/MS spectra of this compound and its isomers. cjnmcpu.commdpi.com
X-ray Crystallography for Three-Dimensional Structural Insights of this compound and Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, crystallographers can generate a detailed picture of the electron density within the crystal, revealing the positions of atoms, bond lengths, and angles. wikipedia.orgnih.gov While specific details regarding the X-ray crystal structure of this compound were not extensively available in the provided snippets, X-ray diffraction is a recognized method for definitive structural determination of organic molecules and natural products. wikipedia.orgnih.govqau.edu.pkevotec.com This technique can provide unambiguous information about the solid-state conformation and stereochemistry of this compound and its derivatives, complementing the information obtained from NMR and MS.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. mt.comphotothermal.comedinst.com IR spectroscopy measures the absorption of infrared light by molecular bonds, which occurs when the vibration causes a change in the dipole moment of the bond. photothermal.comedinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability. photothermal.comedinst.com
These techniques generate vibrational spectra with peaks at specific frequencies (wavenumbers) that correspond to the stretching and bending vibrations of different functional groups (e.g., hydroxyl, carbonyl, alkene, ether). scifiniti.com While detailed IR or Raman spectra of this compound were not provided, these methods are routinely used in the structural characterization of organic compounds to confirm the presence of expected functional groups and to gain insights into the molecular structure. researchgate.netclockss.org IR and Raman spectroscopy are considered complementary techniques, as different functional groups may be more active in one technique than the other depending on the nature of their vibrations and associated changes in dipole moment or polarizability. photothermal.comedinst.com
Identification and Characterization of this compound Stereoisomers and Analogues
The structural complexity of natural products often leads to the existence of stereoisomers and analogues, which possess the same molecular formula but differ in the spatial arrangement of their atoms or have slight variations in their structures. The identification and characterization of these related compounds are important for a complete understanding of the chemistry of this compound.
Research on 7-epi-Vogeloside and Other Isomeric Forms
Research on this compound has frequently involved the identification and characterization of its stereoisomers, particularly 7-epi-Vogeloside. nih.govpharm.or.jpresearchgate.netresearchgate.netresearchgate.netnih.govcjnmcpu.cominvivochem.cntcmsp-e.comfrontiersin.orgvellmanherbs.comwho.intacs.orgwho.intresearchgate.netmedchemexpress.commdpi.comshimadzu.comacs.orgrsc.org 7-epi-Vogeloside is a secoiridoid glycoside that has been isolated alongside this compound from various plant sources, including Lonicera japonica. pharm.or.jpresearchgate.netresearchgate.netresearchgate.netacs.org
The characterization of 7-epi-Vogeloside and other isomeric forms relies heavily on comparative spectroscopic analysis, particularly using NMR and MS. Differences in the chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra, especially in the vicinity of the epimeric center (C-7), allow for the differentiation between this compound and 7-epi-Vogeloside. pharm.or.jpresearchgate.net 2D NMR techniques, such as NOESY, are crucial for confirming the relative stereochemistry at these centers. pharm.or.jpresearchgate.net
Mass spectrometry provides information on the molecular weight, which is the same for isomers, but differences in fragmentation patterns can sometimes aid in their differentiation. cjnmcpu.comshimadzu.com The co-occurrence and isolation of this compound and 7-epi-Vogeloside highlight the importance of employing sophisticated separation and spectroscopic techniques to distinguish between these closely related natural products. researchgate.netresearchgate.net Other isomeric forms and analogues of this compound may also be present in natural sources, and their characterization requires similar comprehensive spectroscopic approaches. cjnmcpu.comshimadzu.com
Structural Variants with Alkyl Moieties (e.g., n-Butyl this compound)
Structural variations of this compound can occur, including those with alkyl moieties. One such example is n-Butyl this compound. researchgate.netresearchgate.netbiocrick.com These variants are also characterized using spectroscopic methods to confirm their structures and the nature of the alkyl substitution.
Research has reported the isolation of n-butyl this compound and n-butyl epi-vogeloside from natural sources. researchgate.netresearchgate.netbiocrick.com The identification of these compounds is based on the analysis of their spectral data, which would show characteristic signals corresponding to the n-butyl group in addition to the core this compound structure. researchgate.netresearchgate.netbiocrick.com
Detailed spectroscopic data for n-Butyl this compound, including NMR and MS data, are used to confirm the attachment of the n-butyl group and its position on the this compound core. researchgate.netresearchgate.netbiocrick.com While specific data tables for n-Butyl this compound were not directly available in the search results in a format suitable for extraction, the literature confirms that spectroscopic analysis is the basis for its structural elucidation. researchgate.netresearchgate.netbiocrick.com
The presence of alkyl chains like the n-butyl group represents a structural modification to the basic this compound scaffold. The elucidation of these variants underscores the diversity within the secoiridoid glycoside class and highlights the importance of detailed spectroscopic analysis in characterizing these natural products.
Mechanistic Investigations of Vogeloside S Biological Activities at the Molecular and Cellular Level
Modulation of Cellular Signaling Pathways by Vogeloside (B593598)
Research into this compound's effects on cellular signaling pathways has begun to reveal its potential mechanisms of action. These investigations often focus on pathways critical to inflammatory responses and other cellular functions.
Elucidation of Anti-inflammatory Mechanisms via Specific Pathways (e.g., NF-κB Inhibition)
Inflammation is a complex process involving the activation of various signaling pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in the induction of pro-inflammatory gene expression and is considered a target for anti-inflammatory therapies. nih.govnih.govdovepress.com While the search results indicate that components from Lonicera japonica, a plant where this compound can be found, have anti-inflammatory effects and can inhibit the NF-κB pathway, direct evidence specifically detailing this compound's isolated effect on NF-κB is limited in the provided snippets. One source mentions 7-epi-vogeloside in the context of regulating the inflammatory response of NF-κB transcription factor. scispace.com Further research is needed to definitively establish the specific anti-inflammatory mechanisms of this compound, particularly its direct impact on NF-κB signaling or other inflammatory pathways.
In Vitro Studies on Cellular Responses to this compound
In vitro studies are crucial for understanding how cells respond to this compound in a controlled laboratory setting. These studies investigate the compound's effects on various cellular processes, including growth, differentiation, apoptosis, and interactions with microorganisms.
Impact on Cell Growth, Differentiation, and Apoptosis (e.g., antiproliferative activity)
Antiproliferative activity, the ability to inhibit cell growth, is a significant area of research, particularly in the context of cancer. Several natural compounds have demonstrated antiproliferative and pro-apoptotic effects on various cancer cell lines in vitro. mdpi.comphytopharmajournal.commdpi.com While the search results indicate that components from Lonicera japonica, a source of this compound, possess anti-tumor activity and can induce apoptosis, specific data on the antiproliferative or pro-apoptotic effects of isolated this compound on different cell lines is not detailed within the provided snippets. mdpi.commdpi.comresearchgate.net Studies on other compounds have shown dose-dependent decreases in cell viability and the induction of apoptotic characteristics in cancer cells. phytopharmajournal.com
Antimicrobial Activities and Associated Molecular Targets (e.g., peptidoglycan and phospholipid biosynthesis)
This compound has been reported to have antimicrobial activities. researchgate.netvellmanherbs.com The mechanisms by which antimicrobial compounds exert their effects can involve targeting essential bacterial components and processes, such as the cell wall (peptidoglycan synthesis) and the cell membrane (phospholipid biosynthesis). nih.govmdpi.comnih.govresearchgate.net Antimicrobial peptides, for instance, can disrupt bacterial membranes by interacting with negatively charged phospholipids. nih.govmdpi.com Some compounds have been shown to inhibit peptidoglycan biosynthesis, leading to impaired cell wall formation. nih.gov While this compound is noted for its antibacterial activity, the specific molecular targets and mechanisms by which it exerts these effects, such as direct interference with peptidoglycan or phospholipid biosynthesis, are not explicitly described in the provided search results. researchgate.netvellmanherbs.com
Receptor Binding and Target Identification Studies for this compound
Identifying the specific cellular receptors and molecular targets that this compound interacts with is crucial for understanding its precise mechanisms of action. Network pharmacology approaches, combined with techniques like molecular docking, are often employed to predict and investigate these interactions. nih.govsemanticscholar.orgaustinpublishinggroup.comajol.info These methods analyze the relationships between compounds, potential targets, and biological pathways to identify key interactions. nih.govajol.info
One study utilizing network pharmacology to investigate the anti-inflammatory effects of Lonicera japonica identified this compound and 7-epi-Vogeloside among the components correlated with various targets and pathways. nih.gov Molecular docking can be used to evaluate the binding affinity between compounds and predicted target proteins, with lower docking scores generally indicating stronger binding activity. nih.govajol.info While this compound was included in this network analysis, the specific details of its receptor binding or a comprehensive list of its identified molecular targets are not fully elaborated in the provided text. nih.gov Receptor-ligand interactions are fundamental to cellular communication and signal transduction. nih.gov
Computational and Advanced Analytical Research Methodologies Applied to Vogeloside
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Vogeloside (B593598)
Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes between a small molecule ligand, such as this compound, and a biological target protein. Studies investigating traditional Chinese medicines (TCMs) containing this compound, like Lonicerae japonicae flos (LJF), have employed molecular docking to explore the potential targets of its active components.
Research has indicated that 7-epi-Vogeloside, an epimer of this compound, demonstrates binding ability to core target proteins such as AKT1, STAT3, and TNF springermedizin.denih.govsemanticscholar.org. For instance, molecular docking analyses have been performed to validate the binding ability of 7-epi-Vogeloside with AKT1 in the context of LJF's effects against respiratory syncytial virus (RSV) springermedizin.de. Lower binding energy in docking simulations generally suggests a stronger binding affinity and a more stable conformation of the ligand-target complex springermedizin.de.
While specific detailed data on this compound's molecular dynamics simulations were not extensively available in the provided results, molecular dynamics (MD) simulations are a complementary computational method used to simulate the physical movements of atoms and molecules over time tu-darmstadt.denih.govmdpi.comebsco.comnih.gov. MD simulations can provide insights into the stability of ligand-protein complexes predicted by docking, conformational changes upon binding, and the dynamic nature of molecular interactions mdpi.comebsco.comnih.gov. This technique allows for a more detailed characterization of biomolecular systems and is used in the initial stages of drug design and development mdpi.com.
Network Pharmacology and Systems Biology Approaches to Map this compound's Biological Effects
Network pharmacology and systems biology approaches are increasingly applied to understand the complex mechanisms of action of multi-component interventions, such as TCMs where this compound is found. Network pharmacology analyzes the interactions among drugs, targets, genes, and diseases from a network perspective, moving beyond the traditional "one disease, one target, one drug" paradigm tandfonline.comnih.govresearchgate.net.
Studies utilizing network pharmacology have explored the potential mechanisms of TCMs containing this compound by constructing compound-target-disease networks nih.govrsc.org. This approach helps in identifying potential core targets and signaling pathways influenced by the active components, including this compound springermedizin.denih.govnih.gov. For example, network pharmacology combined with molecular docking and experimental validation has been used to explore the pharmacological mechanisms of Shuanghuanglian, a formula containing this compound, against T-cell acute lymphoblastic leukaemia tandfonline.com. Similarly, network pharmacology integrated with metabolomics has been employed to investigate the mechanism of LJF against RSV springermedizin.denih.govnih.gov.
Systems biology provides a broader framework that applies quantitative methods to understand the dynamic interplay among variables in complex biological systems nih.gov. The integration of network pharmacology and systems biology allows for a more comprehensive understanding of how compounds like this compound exert their effects within the intricate biological networks tandfonline.comnih.govresearchgate.net. These approaches can reveal the multi-target actions and systemic effects of drugs nih.gov.
Metabolomics and Proteomics in the Context of this compound Research
Metabolomics is an advanced analytical technique used to identify and quantify the complete set of small-molecule metabolites within a biological system nih.govmdpi.com. This approach provides a snapshot of the metabolic state and can reveal changes in response to various stimuli or interventions. Metabolomics has been applied in research involving plants that contain this compound, such as Lonicera japonica rsc.orgmdpi.comnih.gov.
Untargeted metabolomics analysis using techniques like liquid chromatography with mass spectrometry (LC-MS) has been used to investigate the metabolic differences in different tissues of Lonicera japonica and to identify differential metabolites under various conditions, such as salt stress mdpi.comnih.gov. These studies have identified this compound as one of the iridoids present in these plants and have observed changes in its levels under different conditions nih.gov. Metabolomics can help in understanding how the plant's metabolism is affected and how this relates to the presence and levels of compounds like this compound.
Metabolomics is often integrated with network pharmacology to provide a more comprehensive understanding of the mechanisms of action springermedizin.denih.govnih.govresearchgate.net. This integrated approach can clarify the active targets and related pathways by correlating changes in metabolite profiles with predicted targets from network analysis springermedizin.denih.govnih.gov.
While proteomics, the study of the complete set of proteins in a biological system, is a complementary 'omics' technology used in systems biology and drug discovery researchgate.netscispace.com, specific detailed research findings on proteomics directly related to this compound's effects were not prominently featured in the provided search results. However, the integration of metabolomics and proteomics is a powerful approach for a more holistic understanding of biological processes and the effects of compounds researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of compounds and their biological activity wikipedia.orgnih.govjocpr.comyoutube.com. QSAR models aim to predict the activity of new or untested chemicals based on their molecular descriptors wikipedia.orgnih.gov.
This compound has been mentioned in the context of QSAR studies, particularly in the search for quality markers (Q-markers) for the anti-inflammatory activity of honeysuckle buds rsc.org. In one study, this compound was identified as one of the NF-κB inhibitors responsible for anti-inflammatory bioactivity and was proposed as a representative Q-marker rsc.org. This suggests that QSAR approaches can be applied to this compound and its derivatives to understand which structural features are important for specific biological activities, such as the inhibition of nitric oxide production in LPS-induced macrophages, which this compound has shown rsc.org.
Future Research Directions and Translational Perspectives for Vogeloside
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
Understanding the complete biosynthetic pathway of Vogeloside (B593598) is a critical area for future research. While this compound is known to be present in certain Lonicera species, the specific genes and enzymes responsible for its formation have not been fully elucidated in the provided search results. Secoiridoids, as a class of compounds, are derived from the cyclopentane (B165970) monoterpene pathway. researchgate.net Research into the biosynthesis of other natural products highlights the complexity involved and the methodologies that could be applied to this compound.
Future research should focus on identifying the enzymatic steps and the corresponding genes involved in converting central plant metabolites into the this compound structure. Techniques such as comparative genomics, transcriptomics, and proteomics applied to this compound-producing plant tissues at different developmental stages could help pinpoint candidate biosynthetic genes and enzymes. frontiersin.org Studies on related natural products, such as indole (B1671886) diterpenes, have identified key enzyme classes like prenyltransferases (PT), flavin-dependent monoxygenases (FMO), and terpene cyclases (TC) as crucial players in their biosynthesis. mdpi.com Similar enzyme families may be involved in this compound production and warrant investigation.
Chemoproteomics, a method involving the use of activity-based probes to profile active enzymes, has proven valuable in uncovering enzymes within complex plant biosynthetic pathways for other natural products. frontiersin.org Applying such targeted approaches could facilitate the identification and characterization of specific enzymes catalyzing glycosylation, hydroxylation, or other modifications leading to the final this compound structure. Elucidating these genetic and enzymatic components is foundational for both understanding the plant's metabolism and enabling alternative production strategies.
Exploration of Novel Biological Activities Beyond Current Scope
Secoiridoid glucosides, the class of compounds to which this compound belongs, are known for a diverse array of biological activities, including neuroprotective, anti-inflammatory, antidiabetic, hepatoprotective, and antinociceptive effects. researchgate.net Lonicera japonica, a source of this compound, is traditionally used and has demonstrated antiviral, antibacterial, anti-inflammatory, antioxidative, anti-tumour, liver protective, and hypoglycemic activities in pharmacological studies. vellmanherbs.com
Given the broad spectrum of activities associated with its compound class and source plant, future research should systematically explore novel biological activities of isolated this compound that may not yet be fully characterized. This could involve in vitro and in vivo studies investigating its potential effects on various biological targets and pathways, drawing inspiration from the known activities of secoiridoids and Lonicera extracts. For instance, exploring its potential in modulating specific signaling pathways involved in inflammation or metabolic processes, or investigating its activity against a wider range of microbial strains or cell lines, could uncover previously unknown therapeutic potentials. The exploration of novel activities aligns with the broader effort to discover new drug leads and understand the physiological impact of natural products. mdpi.com
Development of Sustainable Production Methods for this compound (e.g., Synthetic Biology, Fermentation)
The sustainable production of valuable natural products like this compound is a significant translational goal. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, growth time, and environmental impact. frontiersin.org Synthetic biology and fermentation offer promising alternatives for scalable and sustainable production. invivochem.cnekfdiagnostics.comidtechex.comnumberanalytics.com
Future research should focus on leveraging synthetic biology to engineer microbial hosts, such as bacteria or yeast, for the de novo biosynthesis of this compound. This requires the successful identification and cloning of the complete set of biosynthetic genes (as discussed in Section 8.1) and their introduction into a suitable microbial chassis. frontiersin.org Metabolic engineering strategies would be crucial to optimize the host organism's pathways to channel precursors towards this compound production and minimize the formation of byproducts. numberanalytics.com
Fermentation processes, utilizing these engineered microbial strains, could then be developed and optimized for efficient and high-yield this compound production. ekfdiagnostics.com Research in this area would involve optimizing fermentation parameters such as media composition, temperature, pH, and aeration. Advances in strain engineering and fermentation optimization are continuously driving more efficient biomolecule production. ekfdiagnostics.com Developing a robust fermentation process for this compound would provide a controlled, potentially more cost-effective, and environmentally friendly method of obtaining the compound compared to traditional extraction.
Advanced Methodologies for Comprehensive Profiling of this compound in Complex Matrices
Accurate and comprehensive profiling of this compound in complex matrices, such as plant extracts, biological fluids, or fermentation broths, is essential for both research and potential quality control purposes. While standard analytical techniques exist, advanced methodologies can enhance sensitivity, specificity, and throughput.
Future research should focus on developing and refining advanced analytical methods for this compound profiling. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS or LC-MSn) are powerful tools for identifying and quantifying compounds in complex mixtures. researchgate.netresearchgate.net Developing optimized LC separation methods tailored for this compound and related secoiridoids, coupled with sensitive MS detection, would improve profiling capabilities.
The creation of comprehensive in-house databases containing accurate mass, fragmentation patterns, and retention time data for this compound and its potential precursors or metabolites would significantly aid in its identification and profiling in complex samples. researchgate.net Furthermore, exploring advanced sample preparation techniques, such as optimized solid phase extraction (SPE) protocols, can help isolate and concentrate this compound from complex matrices, improving detection limits and reducing matrix effects. researchgate.net These advanced profiling methodologies are crucial for supporting research into this compound's biosynthesis, exploring its biological activities, and monitoring its production in sustainable systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
